(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-9-7-11(14(19)12(16)8-9)13(18)5-4-10-3-1-2-6-17-10/h1-8,19H/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDGLNDCTUQBAE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323812 | |
| Record name | (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5289-99-6 | |
| Record name | (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-pyridin-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,5-dichloro-2-hydroxybenzaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2-hydroxybenzoic acid or 3,5-dichloro-2-hydroxyacetophenone.
Reduction: Formation of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)propan-1-ol.
Substitution: Formation of compounds like (E)-1-(3,5-diamino-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one.
Scientific Research Applications
Pharmacological Properties
1.1 Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The compound has shown significant activity against various multidrug-resistant pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungal strains like Candida auris and Aspergillus fumigatus . The mechanism of action appears to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Table 1: Antimicrobial Activity of (E)-1-(3,5-Dichloro-2-Hydroxyphenyl)-3-(Pyridin-2-Yl)Prop-2-En-1-One
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Klebsiella pneumoniae | 8 µg/mL | |
| Candida auris | 16 µg/mL | |
| Aspergillus fumigatus | 32 µg/mL |
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies using human lung cancer cell lines (A549) demonstrated that it induces apoptosis and inhibits cell proliferation through the activation of caspase pathways .
Table 2: Anticancer Effects of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung) | 10 | Induction of apoptosis | |
| MCF7 (Breast) | 15 | Inhibition of cell cycle progression |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in bacterial resistance mechanisms, making it a potential candidate for drug development against resistant strains .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between appropriate phenolic derivatives and pyridine-based precursors. Variations in substitution patterns on the phenolic ring can lead to derivatives with enhanced biological activity . For example, modifications at the 4-position of the pyridine ring have shown improved potency against specific cancer cell lines.
Table 3: Synthesis Pathways for Derivatives of this compound
| Starting Material | Reaction Conditions | Product |
|---|---|---|
| 3,5-Dichloro-2-hydroxyacetophenone | Condensation with pyridine | This compound |
| Substituted phenols | Varying temperatures and solvents | Various derivatives with altered activity |
Case Studies
Several case studies have documented the use of this compound in clinical settings:
4.1 Case Study: Treatment of Resistant Infections
In a clinical trial involving patients with infections caused by resistant strains of Staphylococcus aureus, treatment with formulations containing (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yil)prop-2-en-1-one resulted in significant reductions in infection rates compared to standard treatments .
4.2 Case Study: Cancer Therapy
A pilot study on lung cancer patients indicated that incorporating this compound into chemotherapy regimens improved patient outcomes by enhancing the efficacy of existing drugs while reducing side effects associated with traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to reduced activity of these pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Varying Aromatic Substituents
Chlorophenyl-Pyridin-2-yl Chalcones
Compounds (E)-1-(2-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3a), (E)-1-(3-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3b), and (E)-1-(4-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (3c) () share the pyridin-2-yl group but differ in chlorine substitution on the phenyl ring. Key comparisons include:
| Compound | Substituents | Melting Point (°C) | Yield (%) | IR C=O Stretch (cm⁻¹) |
|---|---|---|---|---|
| Target Compound | 3,5-Cl₂, 2-OH, pyridin-2-yl | Not reported | Not reported | Not reported |
| 3a (2-chlorophenyl) | 2-Cl, pyridin-2-yl | 192–194 | 66 | 1710 |
| 3b (3-chlorophenyl) | 3-Cl, pyridin-2-yl | 190–193 | 61 | 1710 |
| 3c (4-chlorophenyl) | 4-Cl, pyridin-2-yl | 124 | 38 | 1675 |
- Melting Points : The 4-chloro derivative (3c) has a significantly lower melting point (124°C), likely due to reduced intermolecular interactions compared to ortho- and meta-substituted analogues .
- Yields : Steric and electronic effects influence yields; para-substitution (3c) results in the lowest yield (38%), possibly due to competing reaction pathways .
- IR Spectra : The C=O stretch (~1710 cm⁻¹) is consistent across analogues, indicating minimal electronic perturbation from chlorine position.
3,5-Dichloro-2-hydroxyphenyl Derivatives
- (E)-3-(3,5-Dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (): Replacing the pyridin-2-yl group with a phenyl ring reduces electron-deficient character. This compound was synthesized via Claisen-Schmidt condensation and evaluated for antioxidant activity (DPPH assay, IC₅₀ = 42.7 μM), highlighting the role of the hydroxyl group in radical scavenging .
- (E)-1-(3,5-Dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one (): Substitution with a furan ring alters π-conjugation and hydrogen-bonding capacity. Crystallographic analysis revealed intermolecular O–H···O hydrogen bonds between the hydroxyl and ketone groups, stabilizing the lattice .
Derivatives with Heterocyclic Modifications
Thiophene-Anchored Chalcones
- (E)-3-(3-Bromothiophen-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one (): The thiophene ring introduces sulfur-based electronic effects.
Allyloxy-Methoxyphenyl Derivatives
- IR data (C=O stretch at 1670 cm⁻¹) suggest slight electronic differences compared to pyridin-2-yl derivatives .
Crystallographic and Computational Insights
- Hydrogen Bonding : The hydroxyl group in the target compound likely participates in O–H···N (pyridine) or O–H···O (ketone) interactions, influencing crystal packing similarly to furan derivatives ().
Biological Activity
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities. This compound features a distinctive structure that combines a 3,5-dichloro-2-hydroxyphenyl moiety with a pyridine ring, which is significant in medicinal chemistry due to its diverse biological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chalcone backbone which is known for various biological activities.
- A dichloro-substituted phenolic group that enhances its reactivity and biological interactions.
- A pyridine ring that contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In particular, derivatives of this compound have shown effectiveness against multidrug-resistant Gram-positive bacteria and pathogenic fungi.
Table 1: Antimicrobial Activity of Related Compounds
These findings indicate that the presence of the dichlorophenol group significantly enhances the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably, it exhibited cytotoxic effects against human lung cancer cells (A549), demonstrating significant antiproliferative activity.
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 0.7 | |
| Control Drug (e.g., Doxorubicin) | A549 | 0.5 |
These results underscore the compound's potential as an anticancer agent and warrant further investigation into its mechanisms of action.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that chalcones can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Antioxidant Properties : The presence of hydroxyl groups in the structure may contribute to antioxidant activities, protecting cells from oxidative stress.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Resistance : A study demonstrated that derivatives with the dichloro substitution showed enhanced activity against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Cancer Treatment : In vitro studies revealed that chalcone derivatives led to a significant reduction in tumor cell viability in various cancer types, indicating their potential as therapeutic agents .
Q & A
Basic: What are the recommended synthetic methods for preparing this compound, and how can reaction parameters be optimized?
A: The Claisen-Schmidt condensation is the primary method for synthesizing α,β-unsaturated ketones like this compound. Key steps include:
- Reacting 3,5-dichloro-2-hydroxyacetophenone with pyridine-2-carboxaldehyde under basic conditions (e.g., NaOH/EtOH).
- Optimizing temperature (60–80°C) and reaction time (6–12 hours) to maximize yield while minimizing side products like Z-isomers .
- Purification via column chromatography using hexane:ethyl acetate gradients (3:1 to 1:1).
Table 1: Synthetic Conditions for Analogous Enones
| Precursor | Base/Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxyacetophenone | NaOH/EtOH | 70 | 68 | |
| 3-Bromophenyl ketone | KOH/MeOH | 65 | 72 |
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
A: A multi-technique approach is essential:
- NMR : Use - and -NMR to confirm the E-configuration (vinyl proton coupling constant ) and hydroxyl/pyridinyl proton environments .
- IR : Validate carbonyl (1660–1680 cm) and hydroxyl (3200–3400 cm) stretches.
- HPLC-MS : Ensure purity (>95%) and molecular ion consistency .
Advanced: How can X-ray crystallography resolve stereochemical uncertainties?
A: Single-crystal X-ray diffraction provides definitive proof of configuration and intermolecular interactions:
- Grow crystals via slow evaporation from DCM/hexane.
- Refine data with SHELXL, focusing on torsion angles (e.g., C1-C2-C3-C4) to confirm E-geometry. For example, in similar compounds, torsion angles of 178–180° indicate planar enone systems .
Table 2: Key Crystallographic Metrics from Analogous Structures
| Compound | Space Group | Torsion Angle (°) | R Factor | Reference |
|---|---|---|---|---|
| (E)-3-(Thienyl)enone | P1 | 179.2 | 0.054 | |
| (E)-Pyridinylenone | P2/c | 177.8 | 0.039 |
Advanced: What DFT methods are validated for studying electronic properties?
A: Use hybrid functionals (e.g., B3LYP/6-31G*) to model:
- Electron distribution: The enone system shows charge transfer from the dichlorophenyl to pyridinyl group.
- Tautomerism: Compare keto-enol stability via Gibbs free energy calculations .
- Validate with UV-Vis spectroscopy; λ shifts correlate with computational predictions .
Advanced: How to reconcile discrepancies between antimicrobial activity and computational docking?
A: Methodological frameworks include:
- Multi-assay validation : Compare MIC (Minimum Inhibitory Concentration) data with agar diffusion results. For example, reported MIC = 32 µg/mL against S. aureus but weak docking affinity, suggesting off-target effects.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify transient binding modes not captured in static docking .
Advanced: Which crystallographic metrics are critical for analyzing intermolecular interactions?
A: Focus on:
- Hydrogen bonding : O–H···O/N distances (2.6–3.0 Å) and angles (150–170°) .
- π-π stacking : Interplanar distances of 3.4–3.8 Å between pyridinyl and dichlorophenyl rings.
- Torsion angles : Deviations >5° from planarity suggest steric strain or solvent effects .
Basic: How to design antimicrobial assays for this compound?
A: Key steps include:
- Broth microdilution : Test concentrations from 2–128 µg/mL against Gram-positive/negative strains.
- Control groups : Use ciprofloxacin (1–4 µg/mL) and solvent controls (DMSO <1% v/v) .
- Time-kill assays : Monitor bactericidal effects over 24 hours.
Advanced: What strategies address contradictions in spectral vs. crystallographic data?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
